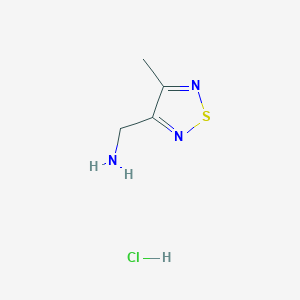

(4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride

Description

“(4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride” is a heterocyclic organic compound featuring a 1,2,5-thiadiazole core substituted with a methyl group at the 4-position and an aminomethyl group at the 3-position. The thiadiazole ring contains two nitrogen atoms and one sulfur atom, contributing to its unique electronic and steric properties. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. This compound is often utilized as a building block in medicinal chemistry for the synthesis of bioactive molecules, particularly in oncology research due to its structural similarity to other thiadiazole derivatives with demonstrated antitumor activity .

Properties

IUPAC Name |

(4-methyl-1,2,5-thiadiazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S.ClH/c1-3-4(2-5)7-8-6-3;/h2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCJQHIYTATDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSN=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride typically involves the reaction of 4-methyl-1,2,5-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity (4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) in the hydrochloride form can act as a nucleophile under basic conditions. Deprotonation regenerates the free amine, enabling reactions such as:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides.

-

Schiff Base Formation : Condenses with aldehydes/ketones to generate imines.

Table 1: Example Nucleophilic Substitution Reactions

| Reactant | Conditions | Product |

|---|---|---|

| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF | N-Methyl-(4-methyl-1,2,5-thiadiazol-3-yl)methanamine |

| Acetyl chloride | Pyridine, RT | N-Acetyl-(4-methyl-1,2,5-thiadiazol-3-yl)methanamide |

| Benzaldehyde | EtOH, reflux | (4-Methyl-1,2,5-thiadiazol-3-yl)methanimine derivative |

Electrophilic Aromatic Substitution (EAS)

Table 2: Potential EAS Reactions

| Electrophile | Conditions | Position Substituted | Product |

|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C | C-4 (methyl group) | Nitro derivative at methyl position |

| Cl<sub>2</sub>, FeCl<sub>3</sub> | Reflux, anhydrous | C-4 | Chlorinated methyl derivative |

Reduction/Oxidation

-

Reduction : The thiadiazole ring can be reduced under catalytic hydrogenation (H<sub>2</sub>/Pd-C) to form dihydrothiadiazole derivatives, though this may destabilize the ring.

-

Oxidation : The amine group may oxidize to a nitro group (NH<sub>2</sub> → NO<sub>2</sub>) using strong oxidants like KMnO<sub>4</sub>.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

-

Neutralization with NaOH yields the free base, (4-Methyl-1,2,5-thiadiazol-3-yl)methanamine.

-

Protonation equilibria affect solubility and reactivity in polar solvents.

Cyclization and Ring-Opening

Under harsh conditions (e.g., strong acids/bases), the thiadiazole ring may undergo:

-

Ring-Opening : Hydrolysis with concentrated HCl could cleave the S-N bond, yielding thiol and amine fragments.

-

Cycloaddition : Participation in [3+2] cycloadditions with dipolarophiles (e.g., nitriles) is theoretically feasible but undocumented.

Key Research Gaps

-

Experimental validation of theoretical reactions (e.g., EAS, cycloadditions) is lacking.

-

Stability studies under thermal/photolytic conditions are needed.

-

Biological activity correlations with structural modifications remain unexplored.

Notes

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that (4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride exhibits notable antimicrobial properties. Studies have shown that derivatives of thiadiazole compounds can effectively inhibit the growth of various bacterial strains, including multidrug-resistant pathogens. For instance, in vitro tests revealed that certain thiadiazole derivatives had Minimum Inhibitory Concentration (MIC) values significantly lower than traditional antibiotics against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In cell viability assays, (4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride demonstrated cytotoxicity against several cancer cell lines at micromolar concentrations. The mechanism of action appears to involve the induction of apoptosis through mitochondrial dysfunction and the activation of pro-apoptotic pathways . This finding positions it as a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Recent studies have indicated that thiadiazole derivatives may possess neuroprotective properties. These compounds have been shown to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases .

Fungicidal Activity

(4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride has been evaluated for its fungicidal properties. Research indicates that it can inhibit the growth of various fungal pathogens affecting crops. Field studies have reported effective control of plant diseases caused by fungi, thereby enhancing crop yield and quality .

Plant Growth Regulation

The compound may also serve as a plant growth regulator. Studies have suggested that thiadiazole derivatives can promote root development and enhance resistance to abiotic stresses such as drought and salinity . This application is particularly valuable in sustainable agriculture practices.

Synthesis of Novel Materials

In material science, (4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride is explored for synthesizing novel polymers and composites. Its unique chemical structure allows for the incorporation into polymer matrices to enhance thermal stability and mechanical properties .

Corrosion Inhibition

The compound has shown promise as a corrosion inhibitor for metals. Experimental studies indicate that it effectively reduces corrosion rates in acidic environments by forming protective films on metal surfaces . This application is crucial for extending the lifespan of industrial equipment and infrastructure.

Case Studies

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

The compound is structurally analogous to several oxadiazole- and thiadiazole-based amines. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Key Differences :

- Heteroatom Substitution: The thiadiazole core (S vs.

- Electronic Effects : Sulfur in thiadiazoles introduces weaker hydrogen-bonding capacity compared to oxygen, which may alter binding interactions in biological systems.

Biological Activity

(4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride is a compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Thiadiazole Compounds

Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur. They exhibit a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The specific compound in focus has garnered attention for its interactions with various biological targets.

The precise mechanism of action for (4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride is still under investigation. However, it is known to interact with several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, affecting cellular functions.

- Cell Signaling Modulation : It influences cell signaling pathways by modulating the activity of transcription factors, leading to changes in gene expression related to cell growth and differentiation.

- Antimicrobial Activity : Its antimicrobial properties are attributed to disrupting bacterial cell membranes and inhibiting essential bacterial enzymes.

Recent studies have highlighted the following biochemical properties of (4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride:

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | IC50 values ranging from 0.28 to 10 μg/mL against MCF-7 and HCT116 cell lines | |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) values in the low µg/mL range against Pseudomonas aeruginosa and Staphylococcus aureus | |

| Cytotoxicity | Significant inhibition of cell proliferation in human cancer cell lines with low toxicity in Daphnia tests |

Anticancer Efficacy

A study evaluated the effects of thiadiazole derivatives including (4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride on human cancer cell lines. The results indicated significant inhibition of cell proliferation in MCF-7 (breast cancer) and LoVo cells while exhibiting low toxicity in Daphnia tests.

Antimicrobial Testing

In comparative studies involving various derivatives of thiadiazoles, this compound demonstrated superior antibacterial properties against both gram-positive and gram-negative bacteria compared to standard antibiotics.

Q & A

Q. Why do cytotoxicity profiles vary across cell lines?

- Methodological Answer :

- Cell Panel Screening : Test in ≥3 cell lines (e.g., HEK293, HeLa, SH-SY5Y) with controls for membrane permeability (e.g., propidium iodide uptake) .

- Metabolic Profiling : Use Seahorse assays to link cytotoxicity to mitochondrial dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.